molecular formula C22H24O4S B1336273 Elafibranor CAS No. 824932-88-9

Elafibranor

カタログ番号: B1336273
CAS番号: 824932-88-9
分子量: 384.5 g/mol
InChIキー: AFLFKFHDSCQHOL-IZZDOVSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Elafibranor involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2,6-dimethylphenol.

    Key Reactions: The key reactions include aldol condensation, esterification, and etherification.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize impurities.

化学反応の分析

Elafibranor undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: Reduction of this compound can lead to the formation of its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

科学的研究の応用

Elafibranor has a wide range of scientific research applications:

類似化合物との比較

Elafibranor is unique compared to other similar compounds due to its dual activation of peroxisome proliferator-activated receptors alpha and delta. Similar compounds include:

This compound’s dual activation mechanism provides a broader therapeutic potential, particularly in treating complex metabolic and liver diseases .

生物活性

Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs) α and δ. It has emerged as a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound exerts its biological effects primarily through the activation of PPARα and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses:

  • PPARα Activation : Predominantly expressed in the liver, PPARα activation enhances fatty acid oxidation and reduces triglyceride levels. This receptor's activation is linked to improved insulin sensitivity and reduced hepatic steatosis.
  • PPARδ Activation : This receptor is involved in energy metabolism and inflammation. Its activation promotes fatty acid oxidation in various tissues, including skeletal muscle and liver, thus contributing to metabolic regulation.

Both receptors are integral to the drug's therapeutic effects in metabolic disorders.

Pharmacodynamics

This compound has shown significant effects on various metabolic parameters. Clinical studies have demonstrated improvements in lipid profiles and glucose metabolism:

Metabolic Parameter Effect
TriglyceridesSignificant reduction
LDL-CholesterolDecrease observed
HDL-CholesterolImprovement noted
Fasting GlucoseReduction of -0.98 ± 0.56 mmol/L (p = 0.038)
HbA1cDecrease of -0.46% (p < 0.05)
HOMA-IRReduction by 50% (p < 0.05)
C-peptideDecrease by 30% (p < 0.05)
FructosamineReduction by 10% (p < 0.01)

These findings indicate this compound's potential to improve metabolic dysfunctions associated with NASH and other related conditions .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for its efficacy in treating NASH:

  • Phase 2 Trials : Initial studies indicated that this compound significantly improved liver histology and metabolic parameters in patients with NASH .
  • Phase 3 Trials : The RESOLVE-IT trial aimed to assess the long-term effects of this compound on NASH resolution. Although interim results showed no significant effect on NASH resolution when used alone, ongoing studies are exploring combination therapies .

Case Studies

Recent research has highlighted this compound's beneficial effects in specific patient populations:

  • A multicenter study involving patients with NASH demonstrated that this compound treatment led to a notable decrease in alanine aminotransferase (ALT) levels, a key marker of liver function. The mean ALT levels decreased significantly from baseline after treatment .
  • In another study focusing on patients with PBC, this compound reduced alkaline phosphatase levels and improved overall liver function tests, showcasing its dual action on both lipid metabolism and liver health .

Safety Profile

This compound has been generally well tolerated across various studies:

  • Most participants completed the treatment duration without serious adverse events or significant discontinuations due to side effects .
  • The pharmacokinetics indicate that this compound achieves steady-state concentrations within a week of dosing, with high plasma protein binding (~99.7%), suggesting a favorable safety profile for chronic use .

特性

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elafibranor
Reactant of Route 2
Reactant of Route 2
Elafibranor
Reactant of Route 3
Reactant of Route 3
Elafibranor
Reactant of Route 4
Reactant of Route 4
Elafibranor
Reactant of Route 5
Reactant of Route 5
Elafibranor
Reactant of Route 6
Elafibranor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。